3,3',4-三溴二苯醚

描述

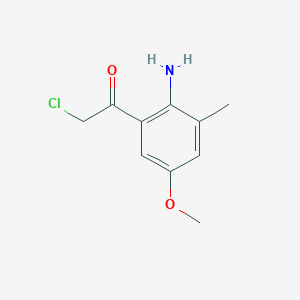

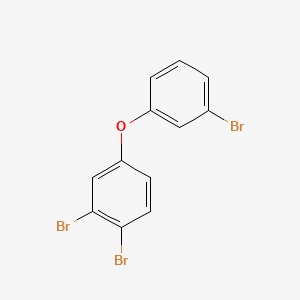

3,3',4-Tribromodiphenyl ether (also known as TDBE) is a halogenated organic compound that has been used in a variety of scientific applications. TDBE is a flame retardant and plasticizer and has been used in the production of a variety of products, including textiles, rubber, and plastics. It is also used in the production of pesticides and pharmaceuticals. TDBE is considered to be a persistent organic pollutant (POP) due to its ability to bioaccumulate and biomagnify in the environment.

科学研究应用

环境科学:光降解研究

3,3',4-三溴二苯醚的光降解行为研究对于理解其环境影响至关重要。 研究表明,羟基化多溴二苯醚可以生成各种光产物,包括二噁英和酚类化合物 。 了解这些途径对于生态风险评估和制定策略来减轻此类化合物在环境中的持久性至关重要。

材料科学:阻燃性

PBDE-35 属于多溴二苯醚家族,广泛用作消费品中的阻燃剂 。 在材料科学中对这类化合物的研究围绕着提高其有效性和安全性,以及探索其与不同材料的相互作用以防止火灾。

分析化学:参考标准

在分析化学中,PBDE-35 作为各种分析方法中校准和测试的参考标准。 其特征明确的性质允许对环境样品中类似化合物进行准确测量和检测 。

药理学:毒性和风险评估

关于 PBDE-35 的药理学研究涉及研究其毒性及其对人类健康的潜在风险。 了解这些化合物如何与生物系统相互作用及其长期健康影响至关重要 。

毒理学:致癌性和风险估计

关于 PBDE-35 的毒理学研究侧重于其潜在的致癌作用。 美国 环境保护署 (EPA) 提供定量风险估计,并评估该化合物成为人类致癌物的可能性 。

生物化学:分子识别

生物化学领域的研究可能会探索冠醚的分子识别特性,冠醚是一类与 PBDE-35 相关的化合物。 这些研究可以导致开发新的传感器或分子级的开关 。

工业过程:生产中的光产物

在工业过程中,了解 PBDE-35 的光产物对于制造实践至关重要。 它有助于评估在生产中使用此类化合物的安全性及其对环境的影响 。

公共卫生:暴露和死亡风险

公共卫生研究调查了暴露于 PBDE-35 等 PBDE 与全因或特定原因死亡之间的相关性。 这些研究对于保护人群免受潜在危害的公共卫生政策和法规至关重要 。

作用机制

Target of Action

3,3’,4-Tribromodiphenyl ether is a type of hydroxylated polyhalodiphenyl ether (HO-PXDE), which are emerging aquatic pollutants

Mode of Action

The compound undergoes direct photolysis and photooxidation initiated by 1 O 2 and ˙OH that can be formed by photosensitization . Ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions .

Biochemical Pathways

The compound’s interaction with its targets leads to the production of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin can only be produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers, generated from both direct and indirect photodegradation were confirmed . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) was the main product generated from direct photohydrolysis .

Result of Action

The result of the compound’s action is the generation of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin is produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers are generated from both direct and indirect photodegradation . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .

Action Environment

Environmental factors play a significant role in the action of 3,3’,4-Tribromodiphenyl ether. The compound is an emerging aquatic pollutant, and its photodegradation pathways may lead to different photoproducts . Therefore, for accurate ecological risk assessment of HO-PXDEs, their different photodegradation pathways that may lead to different photoproducts should be considered .

生化分析

Biochemical Properties

The biochemical properties of 3,3’,4-Tribromodiphenyl ether are not well-studied. It is known that PBDEs, including 3,3’,4-Tribromodiphenyl ether, can interact with various biomolecules. For instance, some PBDEs have been found to bind to the androgen receptor, a protein that plays a key role in the regulation of gene expression .

Cellular Effects

It has been suggested that PBDEs may have adverse effects on human health and other living organisms . For example, higher serum PBDE exposure levels have been associated with increased risk of death from cancer .

Molecular Mechanism

It is known that PBDEs can affect hormone levels in the thyroid gland . This suggests that 3,3’,4-Tribromodiphenyl ether may exert its effects at the molecular level by interacting with hormone receptors or other biomolecules.

Temporal Effects in Laboratory Settings

It has been suggested that PBDEs can leave the products that contain them and enter the environment . This implies that the effects of 3,3’,4-Tribromodiphenyl ether could change over time due to environmental factors.

Dosage Effects in Animal Models

It has been suggested that lower-brominated PBDEs, which more efficiently bioaccumulate, have been linked to reproductive and neurological risks at certain concentrations or higher .

Metabolic Pathways

It is known that PBDEs can bioaccumulate due to their low water solubility and high lipophilicity .

Transport and Distribution

It is known that PBDEs can bind strongly to sediments and soils due to their low water solubility and high lipophilicity .

Subcellular Localization

It is known that PBDEs are detected in the membrane of cells .

属性

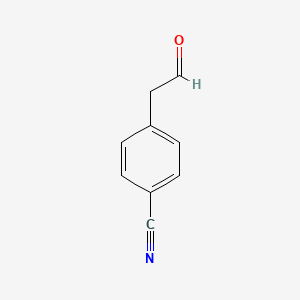

IUPAC Name |

1,2-dibromo-4-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVYKQPKJYPWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879863 | |

| Record name | BDE-35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147217-80-9 | |

| Record name | 3,3′,4-Tribromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。